molecular formula C32H49N3O7 B588263 methyl (2S)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate CAS No. 1356930-73-8

methyl (2S)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate

Cat. No.: B588263
CAS No.: 1356930-73-8
M. Wt: 587.758
InChI Key: VBMYWPGUYUKPHF-KCHLEUMXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate involves multiple steps, including the protection of functional groups, coupling reactions, and esterification. The specific synthetic route and reaction conditions can vary, but typically involve the following steps:

    Protection of Amino Groups: The amino groups in the precursor molecules are protected using benzyloxycarbonyl (Cbz) groups.

    Coupling Reactions: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Esterification: The final step involves esterification to form the ethyl and methyl diester groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process typically includes:

    Batch Processing: Large quantities of reactants are processed in batches to produce the compound.

    Purification: The product is purified using techniques like crystallization, chromatography, and recrystallization.

    Quality Control: Analytical methods such as HPLC, NMR, and mass spectrometry are used to verify the purity and structure of the compound.

Chemical Reactions Analysis

Types of Reactions

methyl (2S)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

methyl (2S)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in proteomics research to study protein interactions and modifications.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the production of pharmaceuticals and as a reference material in quality control.

Mechanism of Action

The mechanism of action of methyl (2S)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Lisinopril: An angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.

    Benzyloxycarbonyl-protected amino acids: Commonly used in peptide synthesis.

    Cyclohexyl analogues: Compounds with similar cyclohexyl groups used in various chemical and pharmaceutical applications.

Uniqueness

methyl (2S)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications.

Properties

IUPAC Name

methyl (2S)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H49N3O7/c1-3-41-30(37)27(20-19-24-13-6-4-7-14-24)34-26(29(36)35-22-12-18-28(35)31(38)40-2)17-10-11-21-33-32(39)42-23-25-15-8-5-9-16-25/h5,8-9,15-16,24,26-28,34H,3-4,6-7,10-14,17-23H2,1-2H3,(H,33,39)/t26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMYWPGUYUKPHF-KCHLEUMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1CCCCC1)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCCC3C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1CCCCC1)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H49N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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